molecular formula C4H3ClN2OS B1321924 2-Amino-1,3-thiazole-4-carbonyl chloride CAS No. 749795-92-4

2-Amino-1,3-thiazole-4-carbonyl chloride

Cat. No.: B1321924
CAS No.: 749795-92-4
M. Wt: 162.6 g/mol
InChI Key: NCXSWDFRUFTPKO-UHFFFAOYSA-N
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Description

Historical Development of Thiazole Chemistry

Thiazole chemistry originated in 1887 with Arthur Rudolf Hantzsch and J. H. Weber, who first synthesized thiazole through the condensation of α-haloketones and thioamides. This foundational work, known as the Hantzsch thiazole synthesis, established thiazole as a critical heterocyclic scaffold. Early debates between Hantzsch and Tcherniac over the structural characterization of thiocyanoacetone derivatives highlighted the challenges in elucidating thiazole’s reactivity. By the mid-20th century, thiazole derivatives gained prominence in industrial applications, particularly in dyes (e.g., Algol Yellow) and fungicides (e.g., Thiabendazole). The discovery of thiamine (vitamin B1) in 1926 underscored thiazole’s biological relevance, cementing its role in biochemistry.

Significance of Thiazole Derivatives in Chemical Research

Thiazole derivatives are pivotal in medicinal and materials chemistry due to their structural versatility. Naturally occurring thiazoles, such as epothilones and luciferin, exhibit antitumor and bioluminescent properties, respectively. Synthetic analogs like Meloxicam (a non-steroidal anti-inflammatory drug) and thiazole carboxamides (Vanin-1 inhibitors) demonstrate broad pharmacological potential. In materials science, thiazole-containing fluorophores enable applications in organic light-emitting diodes (OLEDs) and sensors. The electron-deficient nature of the thiazole ring also facilitates its use in coordination chemistry, particularly in catalysts and metal-organic frameworks.

Position of 2-Amino-1,3-thiazole-4-carbonyl Chloride in Heterocyclic Chemistry

This compound (C$$4$$H$$3$$ClN$$_2$$OS) features a reactive carbonyl chloride group at position 4 and an amino group at position 2 of the thiazole ring. This structure enables dual reactivity: the carbonyl chloride participates in nucleophilic acyl substitutions, while the amino group serves as a site for electrophilic modifications. The compound is a key intermediate in synthesizing peptidomimetics and agrochemicals, such as 2-aminothiazole-5-carboxamide derivatives. Its planar aromatic system allows π-π stacking interactions, making it valuable in designing enzyme inhibitors and fluorescent probes.

Table 1: Synthetic Methods for this compound Derivatives

Method Reagents/Conditions Yield (%) Reference
Hantzsch Synthesis α-Chloroketones, thiourea, HCl/acetic acid 65–85
Oxidation of Aldehydes HNO$$3$$/H$$2$$SO$$_4$$, 65–90°C 85–90
Coupling Reactions Thiazole-4-carboxylic acid, SOCl$$_2$$, DMF 70–87

Current Research Landscape

Recent Advancements in Pharmacological Applications

Recent studies highlight thiazole carboxamides as Vanin-1 inhibitors for inflammatory bowel disease (IBD), with compound 16c showing 79% enzyme activation at 10 µM. Hybrid thiazole-pyrazole derivatives exhibit dual PPAR-γ agonism and COX-2 inhibition, offering potential for multitarget diabetes therapy. Computational studies using molecular docking reveal strong interactions between 2-aminothiazole derivatives and α-glucosidase, supporting their use as antidiabetic agents.

Innovations in Materials Science

Thiazole-based nanoparticles demonstrate enhanced antimicrobial activity against Staphylococcus aureus (MIC: 4 µg/mL) due to sulfur-mediated membrane disruption. In optoelectronics, trisubstituted thiazoles with triphenylamine groups achieve photoluminescence quantum yields of 0.82, making them ideal for OLED emitters.

Properties

IUPAC Name

2-amino-1,3-thiazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2OS/c5-3(8)2-1-9-4(6)7-2/h1H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXSWDFRUFTPKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40608544
Record name 2-Amino-1,3-thiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749795-92-4
Record name 2-Amino-1,3-thiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,3-thiazole-4-carbonyl chloride typically involves the reaction of 2-amino-1,3-thiazole with phosgene or thionyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the carbonyl chloride group.

  • Using Phosgene

      Reaction: 2-Amino-1,3-thiazole + Phosgene → this compound

      Conditions: The reaction is usually performed in an inert solvent such as dichloromethane at low temperatures to control the reactivity of phosgene.

  • Using Thionyl Chloride

      Reaction: 2-Amino-1,3-thiazole + Thionyl Chloride → this compound

      Conditions: This reaction is typically carried out under reflux conditions with thionyl chloride in an inert solvent like chloroform or dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and safe handling of reactive intermediates like phosgene and thionyl chloride.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,3-thiazole-4-carbonyl chloride undergoes various chemical reactions, including:

  • Nucleophilic Substitution

      Reagents: Amines, alcohols, thiols

      Conditions: Typically carried out in an inert solvent at room temperature or slightly elevated temperatures.

      Products: Formation of corresponding amides, esters, and thioesters.

  • Hydrolysis

      Reagents: Water or aqueous base

      Conditions: Mild to moderate temperatures.

      Products: 2-Amino-1,3-thiazole-4-carboxylic acid.

  • Condensation Reactions

      Reagents: Various nucleophiles such as hydrazines, hydroxylamines.

      Conditions: Carried out in the presence of a base or acid catalyst.

      Products: Formation of hydrazides, oximes, and other derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 2-amino-1,3-thiazole-4-carbonyl chloride exhibit significant antimicrobial properties. For instance, compounds derived from this scaffold have shown activity against Mycobacterium tuberculosis, with some derivatives demonstrating minimum inhibitory concentrations (MIC) lower than traditional antibiotics like isoniazid (INH) .

Case Study: Antitubercular Agents

A study reported the synthesis of methyl 2-amino-5-benzylthiazole-4-carboxylate, which exhibited potent activity against M. tuberculosis H37Rv with an MIC of 0.06 µg/ml . This highlights the potential of 2-amino-1,3-thiazole derivatives in developing new antitubercular agents.

Anticancer Properties

Recent investigations have explored the anticancer potential of compounds based on the thiazole structure. For example, a series of N-acylated derivatives were synthesized and assessed for their in vitro anticancer activity against various human cancer cell lines .

Case Study: Anticancer Activity

One study found that certain derivatives displayed remarkable antiproliferative effects against A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer) cell lines. Notably, one compound showed an IC50 value of 2.01 µM against HT29 cells, indicating strong growth inhibition .

Fungicidal and Antivirus Activity

The compound has also been investigated for its agricultural applications, particularly as a fungicide and antiviral agent. A series of novel derivatives were synthesized and tested for their fungicidal activity and efficacy against Tobacco Mosaic Virus (TMV) .

Case Study: Fungicidal Activity

In one study, several derivatives exhibited good fungicidal activity at concentrations as low as 50 µg/mL and demonstrated significant protective effects against TMV at 100 µg/mL . Compounds showed over 50% inhibition against multiple fungal strains, suggesting their utility as potential agricultural pesticides.

Summary Table of Applications

Application AreaKey FindingsReferences
Antimicrobial AgentsEffective against M. tuberculosis
Anticancer ActivityStrong antiproliferative effects on cancer cell lines
Agricultural PesticidesGood fungicidal and antiviral properties

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Phenyl-1,3-thiazole-4-carbonyl Chloride

  • Structure: The amino group in 2-amino-1,3-thiazole-4-carbonyl chloride is replaced by a phenyl group, resulting in a more lipophilic derivative.
  • Physical Properties: Molecular Formula: C₁₀H₆ClNOS Molecular Weight: 223.68 g/mol Melting Point: 100°C Storage: Requires refrigeration (≤4°C) due to higher reactivity .
  • This makes it less suitable for applications requiring hydrogen-bonding interactions but advantageous in hydrophobic environments .

Ethyl 2-Amino-1,3-thiazole-4-carboxylate and Derivatives

  • Structure : Replaces the carbonyl chloride with an ethoxycarbonyl group.
  • Properties :
    • Hydrochloride Salt (CAS: 435342-17-9): Enhanced stability compared to the free base, with improved solubility in polar solvents .
    • Reactivity: The ester group is less electrophilic than the acyl chloride, necessitating harsher conditions (e.g., acid catalysts) for nucleophilic substitutions. This derivative is often used as a stable precursor in multi-step syntheses .

2-Amino-5-ethoxycarbonyl-4-methylthiazol-3-ium Chloride Monohydrate

  • Structure : Incorporates a methyl group at the 4-position and a cationic thiazolium ring with a chloride counterion.
  • Crystallographic Data: Space Group: Monoclinic $ P2_1/c $ R Factor: 0.046 (indicative of high structural precision) Stability: The ionic nature enhances solubility in aqueous media, making it suitable for biological studies .
  • Applications : Explored for antimicrobial and anticancer activities due to the thiazolium moiety’s bioactivity .

Complex Bi-Thiazole Derivatives

Example: {3-[({2'-[4-(Acetylamino)butyl]-2,4'-bi-1,3-thiazol-4-yl}carbonyl)amino]propyl}(dimethyl)sulfonium chloride

  • Structure : Features a bi-thiazole core with a sulfonium group and an acetamido side chain.
  • Properties : The sulfonium center introduces strong electrophilicity, while the extended alkyl chain enhances membrane permeability. Such derivatives are investigated for targeted drug delivery systems .

Comparative Analysis Table

Compound Name Functional Groups Molecular Weight (g/mol) Key Properties Applications References
This compound Amino, carbonyl chloride Not explicitly provided High electrophilicity Pharmaceutical intermediates
2-Phenyl-1,3-thiazole-4-carbonyl chloride Phenyl, carbonyl chloride 223.68 Lipophilic, stable at low temperatures Hydrophobic drug synthesis
Ethyl 2-amino-1,3-thiazole-4-carboxylate Amino, ethoxycarbonyl 188.63 (free base) Moderate reactivity, high stability Precursor for amide coupling
Thiazolium chloride monohydrate Ethoxycarbonyl, methyl, cationic 278.75 Ionic, water-soluble Antimicrobial research

Research Findings and Implications

  • Reactivity Trends: The carbonyl chloride group in this compound exhibits superior electrophilicity compared to esters or cationic derivatives, enabling rapid amide bond formation under mild conditions .
  • Biological Activity: Amino-substituted thiazoles (e.g., thiazolium salts) show enhanced bioactivity over phenyl-substituted analogues, likely due to hydrogen-bonding capabilities .
  • Stability Considerations : Acyl chlorides require stringent storage conditions (e.g., refrigeration), whereas esters and salts demonstrate greater thermal stability .

Biological Activity

2-Amino-1,3-thiazole-4-carbonyl chloride is a heterocyclic compound that has garnered attention for its diverse biological activities. Its structure, featuring a thiazole ring with an amino group and a carbonyl chloride functionality, enhances its reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

The compound is defined by its molecular formula C4H4ClN2OSC_4H_4ClN_2OS and a molecular weight of approximately 178.6 g/mol. The presence of the carbonyl chloride group significantly influences its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of thiazole compounds, including this one, showed potent inhibitory effects against various cancer cell lines. For instance, compounds derived from 2-amino thiazoles were tested against human colon adenocarcinoma (HCT-116) and breast cancer (MCF-7) cells, revealing IC50 values below 50 µM in some cases .

Cell Line IC50 (µM) Effect
HCT-116<50Significant growth inhibition
MCF-7<50Induction of apoptosis

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro studies have shown that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, attributed to the carbonyl chloride functionality .

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLModerate inhibition
Escherichia coli16 µg/mLStrong inhibition

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects in preclinical models. It was observed to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This action suggests potential applications in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition: The compound inhibits key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Binding: It shows affinity for various receptors that modulate cellular signaling pathways related to growth and apoptosis.

These interactions can lead to altered cell cycle progression and enhanced apoptosis in cancer cells.

Case Studies

  • Study on Anticancer Effects: A recent study evaluated the anticancer effects of several thiazole derivatives, including this compound. The results indicated significant growth inhibition in multiple cancer cell lines with a focus on the underlying mechanisms involving apoptosis pathways .
  • Antimicrobial Efficacy Assessment: Another investigation assessed the antimicrobial efficacy of this compound against clinically relevant pathogens. The study highlighted its potential as a lead compound for developing new antibiotics .

Q & A

Q. What are the primary synthetic routes for 2-amino-1,3-thiazole-4-carbonyl chloride, and how can reaction conditions be optimized?

The compound is typically synthesized via acylation of 2-amino-1,3-thiazole derivatives. For example, protecting the amino group with chloroacetyl chloride in N,N-dimethylacetamide under reflux conditions (65% yield) prevents undesired side reactions. Key parameters include temperature control (reflux), solvent choice (polar aprotic solvents), and stoichiometric ratios to minimize byproducts .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are critical for structural confirmation. Single-crystal X-ray diffraction, as demonstrated for related thiazole derivatives, provides unambiguous confirmation of molecular geometry and hydrogen-bonding interactions . Infrared (IR) spectroscopy can also validate the presence of carbonyl (C=O) and amino (NH₂) groups .

Q. What safety protocols are essential when handling this compound?

The compound reacts violently with water, releasing toxic hydrogen chloride gas. Use inert atmospheres (e.g., nitrogen), dry glassware, and personal protective equipment (gloves, goggles). Work in a fume hood, and store under anhydrous conditions with desiccants. Emergency protocols should include neutralization of spills with dry sodium bicarbonate .

Q. How can impurities be removed during purification?

Recrystallization from ethanol or dichloromethane-hexane mixtures is effective. Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves structurally similar byproducts. For thermally stable derivatives, vacuum distillation may be employed .

Q. What are common derivatives of this compound, and how are they utilized in research?

Ethyl 2-amino-1,3-thiazole-4-carboxylate (CAS 5398-36-7) is a key intermediate for antibiotics like cefpodoxime. The acyl chloride group enables nucleophilic substitution with amines or alcohols to generate amides or esters, respectively, for biological activity studies .

Advanced Research Questions

Q. How does catalyst selection influence regioselectivity in Michael addition reactions involving this compound?

Lithium perchlorate promotes double conjugate addition of maleimides to the thiazole ring, while zinc chloride yields mono-Michael adducts via exocyclic nitrogen. Aluminum chloride fails to catalyze the reaction, highlighting the critical role of Lewis acid strength in directing regioselectivity .

Q. How should researchers address contradictions in product outcomes under varying catalytic conditions?

Systematic screening of catalysts (e.g., LiClO₄ vs. ZnCl₂) with kinetic studies (TLC monitoring) and computational modeling (DFT) can clarify mechanistic pathways. For example, ZnCl₂’s weaker acidity favors N-adduct formation, whereas LiClO₄’s stronger coordination enables C–C bond formation .

Q. What decomposition products form under aqueous conditions, and how can they be mitigated?

Hydrolysis generates hydrogen chloride, carbon monoxide, and sulfur oxides. Stabilizing the compound requires strict moisture exclusion via molecular sieves or anhydrous solvents. Real-time monitoring with gas chromatography-mass spectrometry (GC-MS) identifies degradation pathways .

Q. What strategies enhance the compound’s stability in long-term storage?

Storage under argon at –20°C in amber vials prevents photodegradation and oxidation. Lyophilization (freeze-drying) in the presence of stabilizers like trehalose reduces hydrolytic degradation. Periodic NMR analysis ensures integrity .

Q. How is this compound applied in synthesizing bioactive heterocycles?

It serves as a precursor for cephalosporin antibiotics (e.g., cefotaxime) via nucleophilic acyl substitution. The acyl chloride reacts with β-lactam intermediates to form amide bonds, with subsequent deprotection steps yielding active pharmaceutical ingredients (APIs) .

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